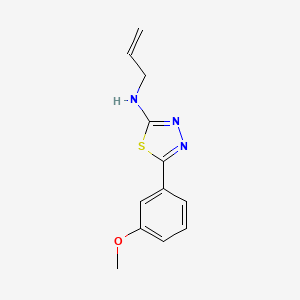

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

描述

属性

IUPAC Name |

5-(3-methoxyphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-3-7-13-12-15-14-11(17-12)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTUZCONFRAINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(S2)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Thiosemicarbazide Precursors

The key step in synthesizing the thiadiazole ring involves cyclization of thiosemicarbazide derivatives bearing the appropriate aryl substituent. A representative procedure includes:

- Dissolving the thiosemicarbazide intermediate (bearing the 3-methoxyphenyl group) in concentrated sulfuric acid at low temperature (0 °C).

- Stirring the reaction mixture for several hours at room temperature (typically 3 hours) to promote cyclization.

- Allowing the mixture to stand overnight to complete the reaction.

- Neutralizing with diluted sodium hydroxide to precipitate the crude thiadiazole product.

- Purification by recrystallization from acetic acid/water mixtures to obtain the disubstituted 1,3,4-thiadiazole intermediate with high yield (around 80-85%) and good purity.

N-Allylation of the 2-Amine Group

Following ring formation, the free amine at the 2-position of the thiadiazole is functionalized by allylation:

- The thiadiazole intermediate is reacted with an allyl halide (commonly allyl bromide or chloride) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

- The reaction is conducted at moderate temperatures (60–80 °C) to ensure efficient substitution without decomposition of sensitive groups.

- The product, this compound, is isolated by standard workup and purified by column chromatography or recrystallization.

Alternative Green Electrochemical Synthesis

Recent advances have introduced greener methods for synthesizing substituted thiadiazoles:

- An electro-oxidative three-component reaction involving amines, amidines, and carbon disulfide (CS2) under metal- and oxidant-free conditions.

- This method operates at room temperature in an undivided electrochemical cell.

- It tolerates various functional groups and can be adapted to prepare 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related heterocycles.

- Although this method is more commonly applied to 1,2,4-thiadiazoles, it represents a promising direction for thiadiazole synthesis with potential adaptation for 1,3,4-thiadiazole derivatives.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of thiosemicarbazide | Concentrated H2SO4, neutralization with NaOH | 0 °C to RT (25 °C) | 3 h + overnight | 80-85 | Recrystallization from acetic acid/water |

| N-Allylation | Allyl halide, K2CO3 or NaH, DMF | 60–80 °C | Several hours | Moderate to high | Purification by chromatography |

| Electrochemical synthesis (alternative) | Amine, amidine, CS2, electrochemical cell | Room temperature | Variable | High | Metal- and oxidant-free, green method |

Research Findings and Optimization

- The cyclization step is sensitive to temperature and acid concentration; maintaining moderate temperatures prevents decomposition of the methoxyphenyl substituent.

- Allylation efficiency depends on the base and solvent choice; polar aprotic solvents and mild bases favor selective N-allylation without side reactions.

- Purification techniques such as silica gel chromatography using hexane/ethyl acetate mixtures yield pure products suitable for biological testing.

- Future research suggests exploring electrochemical methods for 1,3,4-thiadiazole derivatives to improve sustainability and reduce hazardous reagents.

化学反应分析

Nucleophilic Substitution at the Allyl Group

The allyl substituent undergoes nucleophilic substitution due to its π-electrophilic nature. Common reagents and outcomes include:

-

Mechanistic Insight : The allyl group’s α,β-unsaturated system facilitates Michael addition or radical-mediated pathways under basic or catalytic conditions .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl ring undergoes regioselective EAS at the para position relative to the methoxy group:

-

Regioselectivity : The methoxy group directs electrophiles to the para position via resonance stabilization .

Oxidation of the Allyl Group

The allyl moiety is susceptible to oxidative transformations:

| Oxidizing Agent | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Glycol derivatives (dihydroxylation) | |

| Ozone | CH₂Cl₂, −78°C | Aldehyde/thiadiazole cleavage products | |

| mCPBA | CHCl₃, 0°C | Epoxide intermediates |

-

Key Applications : Epoxides derived from this reaction serve as intermediates for cross-coupling or polymerization.

Coordination with Metal Ions

The thiadiazole nitrogen atoms and amine group act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, reflux | Cu(II)-thiadiazole complexes | |

| PdCl₂ | DMSO, 60°C | Pd(II) catalysts for cross-coupling | |

| FeCl₃ | MeOH, RT | Fe(III) polymeric networks |

-

Catalytic Utility : Pd(II) complexes enhance Suzuki-Miyaura coupling efficiency in organic synthesis.

Functionalization of the Amine Group

The primary amine undergoes derivatization to enhance pharmacological properties:

-

Biological Relevance : N-Acylated derivatives exhibit improved antimicrobial and anticancer activities .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

| Conditions | Reagents | Products/Outcomes | Reference |

|---|---|---|---|

| HCl (concentrated) | Reflux, 12 h | Thiourea and nitrile fragments | |

| NaOH (50%) | 100°C, 6 h | Mercaptan and amide intermediates |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the thiadiazole nitrogen, followed by nucleophilic attack .

Radical-Mediated Reactions

The allyl group participates in radical chain processes:

| Initiator | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| AIBN | Benzene, 80°C | Polymerized thiadiazole derivatives | |

| UV light | CCl₄, RT | Chlorinated adducts |

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : The 3-methoxyphenyl group is replaced with a 4-chlorophenyl substituent.

- Impact : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in enzyme targets compared to the methoxy group. This compound has been synthesized for lab studies but lacks reported biological data .

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : Lacks the N-allyl group and has a methoxy group at the 2-position of the phenyl ring.

- The 2-methoxy configuration may alter π-π stacking interactions in binding sites .

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structural Difference : Features a benzylidene Schiff base at the N-2 position and a 4-methylphenyl group at the 5-position.

- Impact: The Schiff base enhances planarity, which may improve DNA intercalation or enzyme inhibition.

Antimicrobial Activity

N-(3-(5-Nitrofur-2-yl)allylidene)-5-(p-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives ():

- Compounds with electron-withdrawing groups (e.g., nitro) on the phenyl ring showed potent antimicrobial activity.

- The allylidene moiety in these derivatives enhances reactivity, enabling interactions with microbial enzymes.

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine :

- Direct antimicrobial data are unavailable, but the methoxy group’s electron-donating nature may reduce efficacy compared to nitro-substituted analogs.

Enzyme Inhibition

- GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) ():

- Demonstrated specific inhibition of InhA, a key tuberculosis target. The fluorobenzyl and pyrazole groups contribute to high binding affinity.

- Compared to N-allyl-5-(3-methoxyphenyl) analog, GSK613’s complex substituents likely enhance target specificity.

Anticancer Potential

Physicochemical and ADME Properties

*Estimated based on structural analogs.

- Key Observations: The allyl group reduces polarity (lower TPSA) compared to non-alkylated analogs, favoring blood-brain barrier penetration.

生物活性

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 247.32 g/mol. The compound features a thiadiazole ring, which is known for various biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. A study focused on various thiadiazole derivatives reported that compounds similar to this compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high potency against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-Aryl Thiadiazoles | 10 - 50 | Staphylococcus aureus |

| N-Allyl Thiadiazoles | 5 - 25 | Escherichia coli |

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. In vitro studies demonstrated that certain thiadiazole compounds exhibited inhibition against viruses like the hepatitis C virus (HCV) and influenza A virus. For instance, a related compound showed an IC50 value of approximately 0.35 µM against HCV NS5B RNA polymerase, indicating strong antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the thiadiazole ring and the phenyl group play crucial roles in enhancing activity:

- Substituent Effects : Electron-donating groups (like methoxy) enhance activity by stabilizing the compound's interaction with biological targets.

- Allyl Group : The presence of the allyl group is associated with increased lipophilicity, which may facilitate better cell membrane penetration.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiadiazole derivatives and tested their antimicrobial efficacy. Among these, this compound was highlighted for its superior activity against resistant strains of bacteria. The study concluded that this compound could serve as a lead for further development in antimicrobial therapies .

Case Study 2: Antiviral Potential

In another investigation focused on antiviral agents derived from thiadiazoles, N-allyl derivatives were tested against various viral strains. The results indicated that these compounds could inhibit viral replication effectively at low concentrations. This positions this compound as a candidate for further research in antiviral drug development .

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-substituted-1,3,4-thiadiazol-2-amine derivatives?

Answer: The synthesis typically involves cyclization reactions of hydrazides or thiosemicarbazides with thiocyanate or carbodiimide reagents. For example:

- Hydrazide cyclization : Reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) forms the thiadiazole core .

- Alkylation : Introducing substituents like allyl groups can be achieved via nucleophilic substitution using benzyl halides or allyl bromides in polar solvents (e.g., DMF) under reflux .

- Schiff base formation : Condensation with aromatic aldehydes followed by cycloaddition (e.g., with chloroacetyl chloride) yields functionalized derivatives .

Table 1 : Common Reagents and Conditions for Thiadiazole Synthesis

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Core formation | Thiosemicarbazide + CS₂, NaOH, H₂SO₄ | |

| N-Alkylation | Allyl bromide, K₂CO₃, DMF, 90°C | |

| Functionalization | Aromatic aldehydes, EtOH, HCl |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiadiazol-2-amine derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., SHELX suite for refinement ).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of thiadiazol-2-amine derivatives?

Answer: SAR strategies include:

- Substituent variation : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance enzyme inhibition by increasing electrophilicity .

- Heterocyclic fusion : Incorporating pyridine or quinoline moieties improves DNA helicase binding affinity (e.g., IC₅₀ values <1 µM for Bloom helicase inhibitors) .

- Docking-guided design : AUTODOCK or Schrödinger Suite predicts binding poses to active sites (e.g., acetylcholinesterase catalytic triad interactions ).

Table 2 : Bioactivity Data for Analogous Thiadiazoles

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 5-(4-Bromobenzyl)-thiadiazol-2-amine | Acetylcholinesterase | 49.86 µM | |

| ML216 (pyridinyl-thiadiazole) | Bloom Helicase | 0.87 µM |

Q. What experimental approaches resolve contradictions between in vitro and cellular assay results for thiadiazole derivatives?

Answer: Discrepancies may arise from bioavailability or off-target effects. Mitigation strategies include:

Q. How do computational methods enhance the design of thiadiazole-based inhibitors?

Answer:

- Molecular docking : Identifies key interactions (e.g., hydrogen bonds with BLM helicase ATPase domain ).

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps influencing redox activity ).

- MD simulations : Evaluates binding stability over time (e.g., RMSD <2 Å over 100 ns for stable complexes ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。